molecular formula C21H25Cl2N3O3S B2628206 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215541-63-1

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2628206
CAS RN: 1215541-63-1
M. Wt: 470.41
InChI Key: ITJSCMOULVJBCK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H25Cl2N3O3S and its molecular weight is 470.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Research has explored various synthesis techniques for derivatives related to the compound . For example, novel derivatives incorporating the thiadiazolyl and benzothiazolyl moieties have been prepared using carbodiimide condensation catalysis, showcasing a method for creating compounds with potential for various applications (Yu et al., 2014). Similarly, powder diffraction data for new derivatives of 4-chlorophenoxyacetamide, potential as pesticides, highlights the structural characterization vital for their application (Olszewska et al., 2009).

Chemical Transformations

The reactivity and transformation of related compounds have been studied extensively. For instance, the synthesis of thiazolidinone derivatives from ethyl (4-chlorophenoxy)acetate demonstrates the chemical versatility of these molecules, which could be adapted for various scientific purposes (Patel et al., 2009).

Potential Applications

Pesticide Development

Derivatives of 4-chlorophenoxyacetamide have been characterized for potential use as pesticides, indicating the agricultural applications of these compounds (Olszewska et al., 2009). This research suggests a route for developing new herbicides and safeners.

Antimicrobial and Anticancer Activity

Some studies focus on the antimicrobial and anticancer properties of thiazolidinone and benzothiazole derivatives. For instance, certain synthesized 4-thiazolidinones containing benzothiazole moiety have shown promising anticancer activity, highlighting the potential therapeutic applications of these compounds (Havrylyuk et al., 2010).

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is the cerebral cortex . It promotes the redox of brain cells and increases the utilization of sugar .

Mode of Action

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride interacts with its targets in the cerebral cortex by promoting the redox of brain cells and increasing the utilization of sugar . This interaction results in the regulation of the metabolism of nerve cells and promotes the excitation of the nervous system in a state of inhibition .

Biochemical Pathways

The compound 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride affects the biochemical pathways related to the redox of brain cells and the metabolism of nerve cells . The downstream effects of these pathways include the excitation of the nervous system in a state of inhibition .

Pharmacokinetics

It is known that the compound is easily soluble in water, which may impact its bioavailability .

Result of Action

The molecular and cellular effects of the action of 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride include the promotion of the redox of brain cells, increased utilization of sugar, regulation of the metabolism of nerve cells, and the excitation of the nervous system in a state of inhibition . These effects make it an effective drug for stimulating the spirit and inhibiting fatigue .

Action Environment

It is known that the compound is easily decomposable and fails when exposed to moisture . Therefore, the storage environment of the compound can significantly impact its stability and efficacy.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S.ClH/c1-4-27-17-6-5-7-18-20(17)23-21(29-18)25(13-12-24(2)3)19(26)14-28-16-10-8-15(22)9-11-16;/h5-11H,4,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJSCMOULVJBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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